molecular formula C28H31F3N4O7S2 B15000329 Propyl 5-(dimethylcarbamoyl)-2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4-methylthiophene-3-carboxylate

Propyl 5-(dimethylcarbamoyl)-2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B15000329
M. Wt: 656.7 g/mol
InChI Key: VMMFBBPSXKQBBL-UHFFFAOYSA-N
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Description

PROPYL 5-(DIMETHYLCARBAMOYL)-2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The compound features a complex structure with multiple functional groups, including a carbamoyl group, a sulfonyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the pyrimidine moiety: This step may involve nucleophilic substitution reactions to attach the pyrimidine ring to the thiophene core.

    Functional group modifications: Introduction of the methoxyphenyl group, trifluoromethyl group, and other substituents through various organic reactions such as Friedel-Crafts acylation, nucleophilic aromatic substitution, and esterification.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thiophene ring.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Various substitution reactions can occur at the aromatic rings, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: Potential use in the development of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Biological Studies: Use in studying enzyme interactions or as a probe in biochemical assays.

Industry

    Chemical Manufacturing: Use as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

    Chemical Reactivity: Undergoing chemical reactions within biological systems, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    PROPYL 5-(DIMETHYLCARBAMOYL)-2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This combination may confer unique reactivity, biological activity, or material properties not found in other similar compounds.

Properties

Molecular Formula

C28H31F3N4O7S2

Molecular Weight

656.7 g/mol

IUPAC Name

propyl 5-(dimethylcarbamoyl)-2-[4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C28H31F3N4O7S2/c1-6-13-42-26(38)22-16(2)23(25(37)35(3)4)43-24(22)34-21(36)12-9-14-44(39,40)27-32-18(15-20(33-27)28(29,30)31)17-10-7-8-11-19(17)41-5/h7-8,10-11,15H,6,9,12-14H2,1-5H3,(H,34,36)

InChI Key

VMMFBBPSXKQBBL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)CCCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3OC

Origin of Product

United States

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